molecular formula C9H16Cl2N2 B6216416 ethyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride CAS No. 2742657-49-2

ethyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride

Cat. No.: B6216416
CAS No.: 2742657-49-2
M. Wt: 223.1
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Description

Ethyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring with one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride typically involves the reaction of pyridine derivatives with ethylamine. One common method involves the hydrogenation of pyridine with ethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ethyl[1-(pyridin-3-yl)ethyl]amine.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Ethyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Pyridyl)ethylamine: A similar compound with a pyridine ring substituted at the 4-position.

    N-(Pyridin-2-yl)amides: Compounds with a pyridine ring substituted at the 2-position.

    3-Bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring fused to an imidazole ring.

Uniqueness

Ethyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2742657-49-2

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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